molecular formula C7H6BrF2NO B2389373 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol CAS No. 2228980-66-1

1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol

Cat. No.: B2389373
CAS No.: 2228980-66-1
M. Wt: 238.032
InChI Key: HPZWZOBZWSEYBC-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is a high-value chemical intermediate designed for research and development applications, particularly in pharmaceutical chemistry. Its structure, featuring a bromopyridine ring and a difluoroethanol chain, makes it a versatile building block for constructing more complex, bioactive molecules. This compound is primarily used in the synthesis of potential therapeutic agents. The 6-bromopyridin-2-yl group is a common scaffold in medicinal chemistry, often serving as a central core that can be further functionalized via cross-coupling reactions to create diverse chemical libraries for screening. Research indicates that very similar bromopyridine derivatives are key intermediates in developing inhibitors for significant biological targets. For instance, related structures are found in compounds investigated as inhibitors of the receptor tyrosine kinase KIT, which is a promising target for treating allergic, inflammatory, and neoplastic diseases . Other closely related trifluoroethyl ketone analogs are categorized as heterocyclic building blocks, underscoring this chemical family's role in early-stage drug discovery . The difluoroethanol moiety can influence the compound's physicochemical properties, such as its metabolic stability and membrane permeability, which are critical factors in optimizing lead compounds into viable drug candidates. Researchers in synthetic and medicinal chemistry will find this reagent particularly useful for exploring new chemical space in projects aimed at oncology, immunology, and inflammatory diseases. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,6-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZWZOBZWSEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of difluoroethyl groups. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol serves as a vital building block for the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions such as:

  • Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : The bromine atom can be reduced to form hydrogenated derivatives.
  • Substitution : The bromine atom can be substituted with other functional groups like amines or thiols.
Reaction TypeProducts Formed
Oxidation1-(6-Bromopyridin-2-yl)-2,2-difluoroacetone
Reduction1-(6-Bromopyridin-2-yl)-2,2-difluoroethane
SubstitutionVarious substituted pyridine derivatives

Biology

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. The presence of both bromine and difluoroethyl groups enhances its binding affinity to biological targets, making it useful in drug discovery and development.

Case Study : Research has shown that derivatives of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the activity of pro-inflammatory cytokines in cell cultures .

Medicine

In medicinal chemistry, 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is explored for its therapeutic properties, particularly in anticancer research. Its structural characteristics allow it to modulate biological pathways involved in tumor growth.

Case Study : A study published in a peer-reviewed journal highlighted the compound's potential in treating specific types of cancer by targeting metabolic pathways crucial for cancer cell survival.

Industrial Applications

The compound is also utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form strong interactions with various substrates makes it suitable for applications in material science.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)ethanol

  • Molecular Formula: C₇H₈BrNO
  • Molecular Weight : 202.05 g/mol
  • Key Differences: Lacks fluorine substituents on the ethanol chain.
  • Properties/Applications: Serves as an intermediate in asymmetric catalysis () and organic synthesis. Its non-fluorinated structure results in lower electronegativity and reduced metabolic stability compared to fluorinated analogs.
  • Synthesis : Prepared via enantioselective carbonyl crotylation () or thermal decomposition of triazolopyridines ().
  • Reference :

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 258.02 g/mol
  • Key Differences: Bromine at the 4-position of pyridine and a trifluoroethanol group.
  • Properties/Applications: The trifluoro group enhances lipophilicity and acidity (pKa ~12–14 for trifluoroethanol vs.
  • Synthesis : Available via specialized fluorination techniques ().
  • Reference :

2-(6-Bromopyridin-2-yl)propan-2-ol

  • Molecular Formula: C₈H₁₀BrNO
  • Molecular Weight : 216.08 g/mol
  • Key Differences: Branched methyl groups on the ethanol carbon.
  • Properties/Applications : Increased steric hindrance may reduce reactivity in nucleophilic substitutions but enhance stability in storage.
  • Reference :

2-(6-Methyl-pyridin-2-yl)-1,1-diphenylethanol

  • Molecular Formula: C₂₀H₁₉NO
  • Molecular Weight : 289.37 g/mol
  • Key Differences: Methyl-substituted pyridine and diphenyl ethanol structure.
  • Properties/Applications: Acts as a chelating agent for transition metals (e.g., Ru, Mo) due to N,O-donor sites. Crystal structure analysis reveals intramolecular hydrogen bonding (O–H···N) and π-π stacking ().
  • Reference :

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ethanol Substituents Key Properties/Applications
1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol C₇H₆BrF₂NO 242.03 6-Bromo 2,2-difluoro High polarity, potential pharmaceutical intermediate
1-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO 202.05 6-Bromo None Catalyst in asymmetric synthesis
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol C₇H₅BrF₃NO 258.02 4-Bromo 2,2,2-trifluoro Enhanced lipophilicity for drug design
2-(6-Bromopyridin-2-yl)propan-2-ol C₈H₁₀BrNO 216.08 6-Bromo 2-methyl Steric stability in storage
2-(6-Methyl-pyridin-2-yl)-1,1-diphenylethanol C₂₀H₁₉NO 289.37 6-Methyl 1,1-diphenyl Metal chelation, crystallography studies

Key Research Findings

  • Fluorination Effects : Difluoro and trifluoro substituents significantly lower the pKa of the hydroxyl group, increasing acidity and hydrogen-bonding capacity. This property is critical in medicinal chemistry for improving target binding ().
  • Synthetic Strategies: Radical-mediated transfer of difluoroethanol units () and alkylation with fluorinated reagents () are effective for introducing fluorine into pyridine derivatives.
  • Biological Relevance: Fluorinated analogs like 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol may exhibit enhanced bioavailability compared to non-fluorinated counterparts, as seen in related compounds ().

Biological Activity

1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol can be represented as follows:

C7H6BrF2NO\text{C}_7\text{H}_6\text{BrF}_2\text{N}\text{O}

This compound features a brominated pyridine ring, which contributes to its biological activity through interactions with various biological targets.

Research indicates that 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol may act through several pathways:

  • GPR17 Modulation : The compound has been linked to the modulation of GPR17, a G protein-coupled receptor involved in neuroprotection and inflammation. Studies suggest that GPR17 antagonists may enhance myelination processes and exhibit neuroprotective effects in models of cerebral ischemia and multiple sclerosis .
  • Beta-Secretase Inhibition : The compound exhibits inhibitory activity against beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibiting this enzyme could reduce amyloid-beta accumulation, potentially offering therapeutic benefits for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
GPR17 AntagonismNeuroprotection
Beta-Secretase InhibitionAlzheimer’s Disease Treatment
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Neuroprotection in Ischemic Models : A study demonstrated that compounds targeting GPR17 can significantly improve recovery outcomes in animal models of ischemic stroke. The administration of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol led to enhanced remyelination and reduced neuronal damage .
  • Alzheimer's Disease Models : In preclinical trials, the compound showed promising results in reducing amyloid plaque formation in transgenic mouse models of Alzheimer's disease. This effect was attributed to its beta-secretase inhibitory properties, highlighting its potential as a therapeutic agent for cognitive disorders .
  • Inflammation Reduction : Research indicated that the compound could modulate inflammatory responses in macrophages, suggesting its utility in treating conditions characterized by chronic inflammation .

Q & A

Q. Table 1: Optimization of Synthesis Conditions

ParameterTested RangeOptimal ValueImpact on Yield
SolventDMF, MeCN, THFMeCN+15% yield
Temperature60–100°C80°CMaximizes conversion
BaseK2_2CO3_3, NaHK2_2CO3_3Minimizes side products

Q. Table 2: Comparative Bioactivity of Halogenated Analogs

CompoundIC50_{50} (μM)logPTarget Protein
1-(6-Bromo-2-pyridyl)-2,2-difluoroethanol0.452.3CYP3A4
1-(6-Chloro-2-pyridyl)-2,2-difluoroethanol1.201.8CYP3A4
1-(6-Fluoro-2-pyridyl)-2,2-difluoroethanol3.101.2CYP3A4

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